![molecular formula C21H21N5O2 B2388732 N-间甲苯基-2-(1-甲基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺 CAS No. 1357974-40-3](/img/structure/B2388732.png)

N-间甲苯基-2-(1-甲基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

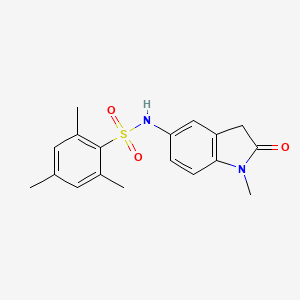

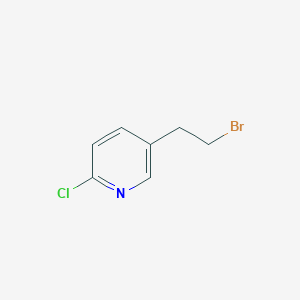

The compound “N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” belongs to a class of compounds known as 1,2,4-triazolo quinoxalines . These compounds have been designed and synthesized to meet the structural requirements essential for anticancer activity . Moreover, they have shown to inhibit some metabolic enzymes such as acetylcholinesterase I and II .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed using different spectral data and elemental analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 4,5-dihydro-1-methyl-[1,2,4]triazolo quinolin-7-amine with various carboxylic acids in the presence of diphenyl phosphoryl azide (DPPA) .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using IR, 1H NMR, and 13C NMR .科学研究应用

合成技术

N-间甲苯基-2-(1-甲基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺衍生物的多样化合成突出了涉及 Ugi 四组分反应和铜催化的串联反应的创新方案。这些技术促进了结构复杂的稠合三环支架的构建,表明该化合物在为进一步的生物学评估创建新型化学实体中的用途(An 等人,2017).

生物活性

N-间甲苯基-2-(1-甲基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺的衍生物已被探索用于各种生物活性。一些衍生物显示出正性肌力作用,表明在心血管疾病中具有潜在的用途。具体而言,某些化合物在增加分离的兔心脏制剂中的卒中容积方面优于米力农,表明具有显着的治疗潜力(张等人,2008)。此外,这些化合物已被研究其抗惊厥特性,一些化合物在诱发惊厥模型中显示出有希望的活性,突出了它们作为新型抗惊厥剂的潜力(Alswah 等人,2013).

抗癌潜力

N-间甲苯基-2-(1-甲基-4-氧代-[1,2,4]三唑并[4,3-a]喹喔啉-5(4H)-基)乙酰胺衍生物的抗癌活性也已得到探索。与三唑并喹喔啉部分相连的某些脲衍生物已对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性。这些发现表明这些化合物可能具有有价值的抗癌特性,值得进一步研究(Reddy 等人,2015).

分子设计见解

通过杂合药效团方法研究[1,2,4]三唑并[4,3-a]喹喔啉-1,3,4-恶二唑衍生物作为抗增殖剂,揭示了结构基序在增强生物活性中的重要性。这些研究提供了分子设计策略的见解,这些策略可用于通过将特定的官能团纳入喹喔啉结构来开发更有效的抗增殖剂(Kaneko 等人,2020).

作用机制

Target of Action

Similar compounds have been found to interact withc-Met kinase and DNA . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . DNA, on the other hand, is the fundamental genetic material in cells, and its interaction with certain compounds can lead to significant biological effects .

Mode of Action

The compound’s mode of action involves interactions with its targets that lead to changes in cellular processes. For instance, it has been found to exhibit anti-tumor activity against various cancer cell lines, suggesting that it may inhibit cell proliferation or induce apoptosis . Additionally, it has been shown to intercalate DNA , which can disrupt the normal functioning of the DNA and lead to cell death .

Biochemical Pathways

cell growth and survival . For example, it may inhibit the signaling pathways activated by c-Met kinase, thereby suppressing tumor growth . Its interaction with DNA could also affect DNA replication and transcription processes .

Pharmacokinetics

Similar compounds have been found to have goodDNA-binding affinities , suggesting that they may be readily absorbed and distributed within the body .

Result of Action

The compound’s action results in significant molecular and cellular effects. It has been found to exhibit excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . This suggests that it may induce cell death or inhibit cell proliferation in these cancer cells. Its interaction with DNA could also lead to DNA damage, further contributing to its anti-tumor effects .

属性

IUPAC Name |

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-12-9-13(2)19(14(3)10-12)22-18(27)11-25-16-7-5-6-8-17(16)26-15(4)23-24-20(26)21(25)28/h5-10H,11H2,1-4H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJGXUNHPBGCQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)

![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)

![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2388669.png)